molecular formula C24H22ClN5O4 B2501863 benzyl 2-[9-(3-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate CAS No. 877616-75-6

benzyl 2-[9-(3-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

Cat. No.: B2501863
CAS No.: 877616-75-6
M. Wt: 479.92
InChI Key: QAEJUHIQLSDCLJ-UHFFFAOYSA-N
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Description

Benzyl 2-[9-(3-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is a useful research compound. Its molecular formula is C24H22ClN5O4 and its molecular weight is 479.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Properties

Design and Synthesis of Thiazolopyrimidine Derivatives Research on thiazolopyrimidine derivatives has shown significant potential in the field of medicinal chemistry. A study by Selvam et al. (2012) focused on the synthesis of 2-(substituted benzylidene)-7-(4-chlorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives. These compounds were tested for their antinociceptive and anti-inflammatory activities, demonstrating significant results in both areas. This study highlights the potential of thiazolopyrimidine derivatives in therapeutic applications, particularly for pain and inflammation management (Selvam et al., 2012).

Synthesis of Pyrimidine Conjugates Krasnov et al. (2022) synthesized a series of pyrimidine conjugates containing a fragment of racemic 7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine and its enantiomer. These compounds were evaluated for their antiviral activity, particularly against the herpesvirus. However, they observed a decrease in anti-herpesvirus activity compared to the lead compound, purine conjugate. This research contributes to the understanding of pyrimidine derivatives in antiviral drug development (Krasnov et al., 2022).

Biological Activities

Antitumor Activity of Pyrido[2,3-d]pyrimidine Grivsky et al. (1980) studied the synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, demonstrating its effectiveness as a lipid-soluble inhibitor of mammalian dihydrofolate reductase. This compound showed significant activity against the Walker 256 carcinosarcoma in rats, indicating its potential as a therapeutic agent in cancer treatment (Grivsky et al., 1980).

Antioxidant and Antitumor Activities of Nitrogen Heterocycles El-Moneim et al. (2011) evaluated the antioxidant and antitumor activities of synthesized nitrogen heterocycles, including pyrimidine-2-thiole derivatives. These compounds exhibited significant activities in both antioxidant and antitumor assays. This study adds to the growing body of research on the potential of nitrogen heterocycles in treating oxidative stress-related diseases and cancer (El-Moneim et al., 2011).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for benzyl 2-[9-(3-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate involves the condensation of 3-chlorobenzaldehyde with methyl acetoacetate to form 3-chloro-1-(2,4-dioxo-6,7-dihydro-1H-purin-9-yl)-2-methylpropan-1-one. This intermediate is then reacted with ethyl cyanoacetate to form 2-[9-(3-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid, which is subsequently esterified with benzyl alcohol to yield the final product.", "Starting Materials": [ "3-chlorobenzaldehyde", "methyl acetoacetate", "ethyl cyanoacetate", "benzyl alcohol" ], "Reaction": [ "Step 1: Condensation of 3-chlorobenzaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide to form 3-chloro-1-(2,4-dioxo-6,7-dihydro-1H-purin-9-yl)-2-methylpropan-1-one.", "Step 2: Reaction of the intermediate from step 1 with ethyl cyanoacetate in the presence of a base such as potassium carbonate to form 2-[9-(3-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid.", "Step 3: Esterification of the acid from step 2 with benzyl alcohol in the presence of a catalyst such as sulfuric acid to yield benzyl 2-[9-(3-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate." ] }

CAS No.

877616-75-6

Molecular Formula

C24H22ClN5O4

Molecular Weight

479.92

IUPAC Name

benzyl 2-[9-(3-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

InChI

InChI=1S/C24H22ClN5O4/c1-27-21-20(29-12-6-11-28(23(29)26-21)18-10-5-9-17(25)13-18)22(32)30(24(27)33)14-19(31)34-15-16-7-3-2-4-8-16/h2-5,7-10,13H,6,11-12,14-15H2,1H3

InChI Key

QAEJUHIQLSDCLJ-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)OCC3=CC=CC=C3)N4CCCN(C4=N2)C5=CC(=CC=C5)Cl

solubility

not available

Origin of Product

United States

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